Cas no 1782332-99-3 (6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride)
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Z2733593416
- 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
- 1782332-99-3
- EN300-27782160
- 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
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- MDL: MFCD34168503
- Inchi: 1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(12)5-11-9;/h1-3,8,11-12H,4-5H2;1H
- InChI Key: OSFXXSNWALBOLP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC(CN2)O.Cl
Computed Properties
- Exact Mass: 262.97125g/mol
- Monoisotopic Mass: 262.97125g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27782160-0.05g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 0.05g |
$186.0 | 2025-03-19 | |
| Enamine | EN300-27782160-0.1g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 0.1g |
$277.0 | 2025-03-19 | |
| Enamine | EN300-27782160-0.25g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 0.25g |
$396.0 | 2025-03-19 | |
| Enamine | EN300-27782160-0.5g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 0.5g |
$624.0 | 2025-03-19 | |
| Enamine | EN300-27782160-1.0g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 1.0g |
$800.0 | 2025-03-19 | |
| Enamine | EN300-27782160-2.5g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
| Enamine | EN300-27782160-5.0g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 5.0g |
$2318.0 | 2025-03-19 | |
| Enamine | EN300-27782160-10.0g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95.0% | 10.0g |
$3438.0 | 2025-03-19 | |
| Enamine | EN300-27782160-1g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95% | 1g |
$800.0 | 2023-09-09 | |
| Enamine | EN300-27782160-5g |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride |
1782332-99-3 | 95% | 5g |
$2318.0 | 2023-09-09 |
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
Research Brief on 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride (CAS: 1782332-99-3): Recent Advances and Applications
6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride (CAS: 1782332-99-3) is a chemically modified tetrahydroquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a bromo substituent and a hydroxyl group on the tetrahydroquinoline scaffold, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, antimicrobial resistance, and oncology.
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride typically involves multi-step organic reactions, including bromination, reduction, and cyclization processes. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and green chemistry approaches, have been employed to improve the yield and enantiomeric purity of this compound. Researchers have also investigated its physicochemical properties, including solubility, stability, and crystallinity, to optimize its formulation for pharmaceutical applications.
In the context of CNS disorders, recent preclinical studies have demonstrated that derivatives of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride exhibit promising activity as modulators of neurotransmitter receptors, such as serotonin and dopamine receptors. These findings suggest potential applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, the compound's structural features have been leveraged to design novel antimicrobial agents with activity against drug-resistant bacterial strains, addressing a critical need in global health.
Oncology research has also benefited from the exploration of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride as a scaffold for kinase inhibitors. Recent studies have highlighted its role in the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, modifications of the hydroxyl and bromo groups have yielded compounds with selective activity against specific cancer cell lines, offering a foundation for the development of targeted therapies.
Looking ahead, the continued investigation of 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride and its derivatives holds great promise for advancing drug discovery efforts. Future research directions may include the exploration of its pharmacokinetic and pharmacodynamic properties, as well as the development of more efficient synthetic routes. Collaborative efforts between academia and industry will be essential to translate these findings into clinically relevant therapeutics.
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